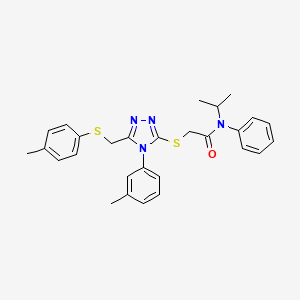

N-Isopropyl-N-phenyl-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Beschreibung

This compound features a 1,2,4-triazole core substituted at the 3- and 4-positions. The 4-position is occupied by an m-tolyl group (meta-methylphenyl), while the 5-position contains a (p-tolylthio)methyl moiety (para-methylphenylthio methyl). A thioacetamide group (-S-CH2-C(=O)N-) is attached at the 3-position of the triazole, with the acetamide nitrogen further substituted by isopropyl and phenyl groups. Its molecular formula is C₂₆H₂₆N₄OS₂, with a molecular weight of 474.64 g/mol . Key physicochemical properties include a high hydrophobicity (XLogP: ~6) and moderate polarity (topological polar surface area: 110 Ų) due to the aromatic and alkyl substituents . The compound’s synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, as seen in structurally related triazole derivatives .

Eigenschaften

CAS-Nummer |

539811-51-3 |

|---|---|

Molekularformel |

C28H30N4OS2 |

Molekulargewicht |

502.7 g/mol |

IUPAC-Name |

2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |

InChI |

InChI=1S/C28H30N4OS2/c1-20(2)31(23-10-6-5-7-11-23)27(33)19-35-28-30-29-26(18-34-25-15-13-21(3)14-16-25)32(28)24-12-8-9-22(4)17-24/h5-17,20H,18-19H2,1-4H3 |

InChI-Schlüssel |

HQGVGTDPXPNITA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)N(C4=CC=CC=C4)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Isopropyl-N-phenyl-2-((4-(m-Tolyl)-5-((p-Tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamid umfasst in der Regel mehrere Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Verwendung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.

Thioether-Bildung:

Endgültige Assemblierung: Die endgültige Verbindung wird durch Kupplung des Triazolderivats mit N-Isopropyl-N-phenylacetamid unter geeigneten Bedingungen, die oft Katalysatoren und kontrollierte Temperaturen umfassen, zusammengesetzt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört der Einsatz von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen, um die Produktion effizient zu skalieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-Isopropyl-N-phenyl-2-((4-(m-Tolyl)-5-((p-Tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein für die Synthese komplexerer Moleküle mit potenzieller biologischer Aktivität verwendet.

Biologie: Untersucht auf seine Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren.

Medizin: Erforscht auf sein Potenzial als pharmazeutisches Mittel, insbesondere bei der Behandlung von Krankheiten, bei denen eine Modulation spezifischer biologischer Pfade erforderlich ist.

Industrie: Einsatz bei der Entwicklung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung umfasst ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring und die Thioether-Verknüpfungen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, wodurch ihre Aktivität möglicherweise gehemmt oder moduliert wird. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und der Art der Zielmoleküle ab.

Wissenschaftliche Forschungsanwendungen

N-Isopropyl-N-phenyl-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.

Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thioether linkages play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogues and their key differences:

Key Comparative Insights

Substituent Effects on Hydrophobicity :

- The target compound’s m-tolyl and p-tolylthiomethyl groups contribute to its high hydrophobicity (XLogP ~6), comparable to its p-tolyl and o-tolyl isomers . In contrast, pyridine-containing analogues like VUAA1 (XLogP ~4.5) are less hydrophobic due to the polar nitrogen in the pyridine ring .

Biological Activity: VUAA1 and OLC15 demonstrate that minor structural changes (e.g., pyridine position, alkyl chain length) can switch activity from agonist to antagonist in insect odorant receptors . The target compound’s p-tolylthiomethyl group may similarly influence receptor binding specificity.

Synthetic Accessibility :

- Most analogues, including the target compound, are synthesized via CuAAC (e.g., ) or alkylation of triazole-thiols (e.g., ). The target compound’s isopropyl-phenyl acetamide group may require tailored protecting strategies during synthesis.

Structural Isomerism :

Biologische Aktivität

N-Isopropyl-N-phenyl-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antifungal and antimicrobial applications. This article reviews the synthesis, biological evaluation, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl amine derivatives with various triazole and thioether precursors. The reaction conditions and purification methods play a crucial role in achieving high yields and purity of the final product.

Antifungal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties against strains of Candida albicans and other fungal pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity against C. albicans |

|---|---|---|

| Compound A | 1.9 μg/mL | High |

| Compound B | 4.0 μg/mL | Moderate |

| N-Isopropyl-N-phenyl... | TBD | TBD |

Note: Specific MIC values for N-Isopropyl-N-phenyl... are yet to be determined in current literature.

The mechanism by which this compound exerts its antifungal activity may involve the disruption of fungal cell membrane integrity or inhibition of key enzymatic pathways associated with fungal growth. For instance, compounds in the same class have been shown to promote the generation of reactive oxygen species (ROS), leading to oxidative stress in fungal cells.

Case Studies

- Study on Antifungal Efficacy : A study evaluated the antifungal activity of several triazole derivatives against fluconazole-resistant C. albicans. The results indicated that certain derivatives exhibited better efficacy than fluconazole, suggesting a promising alternative for treatment-resistant infections.

- Toxicity Assessment : Another study investigated the cytotoxicity of related compounds on human cell lines. The findings revealed that while some compounds showed potent antifungal effects, they also exhibited varying degrees of cytotoxicity, necessitating further evaluation for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.